Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1210835-76-9
VCID: VC2688007
InChI: InChI=1S/C9H9ClN2O5/c1-3-17-9(13)5-4-11-8(16-2)7(6(5)10)12(14)15/h4H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])OC
Molecular Formula: C9H9ClN2O5
Molecular Weight: 260.63 g/mol

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

CAS No.: 1210835-76-9

Cat. No.: VC2688007

Molecular Formula: C9H9ClN2O5

Molecular Weight: 260.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate - 1210835-76-9

Specification

CAS No. 1210835-76-9
Molecular Formula C9H9ClN2O5
Molecular Weight 260.63 g/mol
IUPAC Name ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate
Standard InChI InChI=1S/C9H9ClN2O5/c1-3-17-9(13)5-4-11-8(16-2)7(6(5)10)12(14)15/h4H,3H2,1-2H3
Standard InChI Key OEGBHWXKKYNQGK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])OC
Canonical SMILES CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])OC

Introduction

Basic Properties and Structural Characteristics

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate is a substituted pyridine featuring four functional groups strategically positioned around the heterocyclic ring. The compound exhibits interesting chemical properties due to the electronic effects of these substituents.

Physical and Chemical Identification

PropertyValue
Chemical FormulaC₉H₉ClN₂O₅
Molecular Weight260.63 g/mol
CAS Number1210835-76-9
Melting Point85-86°C
AppearanceSolid
IUPAC NameEthyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

The structure incorporates a pyridine ring with multiple substituents: a chloro group at C-4, a methoxy group at C-6, a nitro group at C-5, and an ethyl carboxylate group at C-3 position. This arrangement of functional groups creates a molecule with distinct electronic properties and reactivity patterns.

Structural Features

The compound's structure contains several key functional moieties:

  • A pyridine ring as the central heterocyclic scaffold

  • An electron-withdrawing nitro group at the 5-position

  • An electron-donating methoxy group at the 6-position

  • A reactive chloro substituent at the 4-position

  • An ethyl carboxylate group at the 3-position

These structural features create an electronically complex molecule with multiple sites for potential chemical transformations.

Chemical Reactivity and Functional Group Analysis

The diverse functional groups present in ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate contribute to its rich chemical reactivity profile.

Nitro Group Reactivity

The nitro group at the 5-position is a powerful electron-withdrawing group that can participate in various reduction reactions. This group can be transformed to an amino functionality under appropriate reducing conditions, which can serve as a versatile handle for further derivatization.

Chloro Group Reactivity

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate serves as a valuable intermediate in organic synthesis due to its multifunctional nature. The presence of multiple reactive sites allows for selective transformations and the construction of more complex molecular architectures.

Similar pyridine derivatives have been utilized in the synthesis of compounds with biological activities. For instance, related structures have been incorporated into candidates for antimalarial agents, as seen in work with 1,5-naphthyridine derivatives, which share some structural similarities with substituted pyridines .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These classifications indicate that the compound requires appropriate handling precautions .

Comparative Analysis with Related Compounds

Several related compounds share structural similarities with ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate, including other substituted pyridines and quinoline derivatives.

Comparison with 4,6-Dihydroxy-5-nitropyridine-3-carboxylic Acid Ethyl Ester

This structural difference likely results in distinct reactivity patterns and potential applications. The presence of hydroxyl groups would enhance hydrogen bonding capabilities and could affect solubility and interactions with biological targets.

Relationship to Quinoline Derivatives

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (CAS: 22931-71-1) represents a related quinoline-based structure that shares several functional groups with the target compound . The primary difference is the benzene ring fused to the pyridine core, creating a quinoline scaffold instead of a simple pyridine.

Quinoline derivatives have established applications in medicinal chemistry, particularly as antimalarial agents. The structural similarity suggests that ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate could potentially be explored for similar applications or as a precursor to quinoline-based compounds .

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